sym-Di-o-tolylurea
CAS No.: 617-07-2
Cat. No.: VC3889916
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617-07-2 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 1,3-bis(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18) |
| Standard InChI Key | WVYBLYKUAKXDLA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |
Introduction
Chemical Identity and Structural Characteristics
sym-Di-o-tolylurea is characterized by the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol . The compound crystallizes as a white to light yellow powder with a melting point range of 190–195°C . Its density is approximately 1.192 g/cm³, and it exhibits limited solubility in water (2.504 g/L at 45°C) but improved solubility in organic solvents such as ethanol and acetic acid .
The urea moiety in sym-Di-o-tolylurea adopts a planar configuration, with the two o-tolyl groups positioned symmetrically. This arrangement influences its electronic properties, as evidenced by its pKa value of 14.53±0.50, indicative of weak acidity . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the presence of methyl protons at δ 2.25 ppm and aromatic protons between δ 6.8–7.2 ppm, alongside carbonyl carbon signals at δ 155–158 ppm .
Synthesis and Industrial Production
Phosgenation of Aromatic Amines
A classical method for synthesizing diarylureas involves the reaction of aromatic amines with phosgene (COCl₂). For sym-Di-o-tolylurea, o-toluidine reacts with phosgene under controlled conditions to yield the symmetrical product :
This method, while effective, requires stringent safety measures due to phosgene’s high toxicity.
Triphosgene-Mediated Synthesis
Modern approaches utilize triphosgene as a safer alternative. In this method, o-toluidine reacts with triphosgene in the presence of triethylamine, achieving yields exceeding 85%:
Industrial production scales this reaction using continuous-flow reactors to optimize efficiency and purity.
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Safety Considerations |
|---|---|---|---|
| Phosgenation | Phosgene, o-toluidine | 70–75 | High toxicity of phosgene |
| Triphosgene-Mediated | Triphosgene, Et₃N | 85–90 | Lower toxicity, exothermic |
Chemical Reactivity and Functionalization
sym-Di-o-tolylurea participates in several key reactions:
Substitution Reactions
The o-tolyl groups undergo electrophilic aromatic substitution. For example, nitration with nitric acid/sulfuric acid produces nitro derivatives, while halogenation with bromine yields brominated analogs. These reactions typically occur under mild conditions (25–50°C) to preserve the urea backbone.
Oxidation and Reduction
Oxidation with potassium permanganate in acidic media cleaves the urea moiety, generating o-toluidine and carbon dioxide. Conversely, reduction using sodium borohydride has limited success due to the urea’s stability.
Decomposition Pathways
Thermal decomposition above 300°C produces o-toluidine and isocyanates, while exposure to strong bases (e.g., NaOH) yields salts of o-toluidine and carbonate .
Biological and Pharmaceutical Applications
Antimicrobial Activity
Studies on structurally related ureas, such as 1,3-di-m-tolylurea (DMTU), demonstrate biofilm inhibition against Streptococcus mutans, a dental caries pathogen . While direct evidence for sym-Di-o-tolylurea is limited, its structural similarity suggests potential synergism with fluoride in dental applications .
Materials Science
sym-Di-o-tolylurea serves as a precursor in polymer synthesis, particularly in polyurea coatings, where its symmetry enhances cross-linking density and mechanical stability.
Future Directions
Further research should explore:
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Pharmacological Profiling: Validate anti-biofilm activity and toxicity in in vivo models.
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Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact.
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Advanced Materials: Investigate its role in self-healing polymers or conductive composites.
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